molecular formula C14H9NO5 B12430118 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid

Cat. No.: B12430118
M. Wt: 271.22 g/mol
InChI Key: KAEMHPZXIMSDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrano[3,2-c]quinoline family, characterized by a fused pyran-quinoline core. The 9-methyl substituent and 4,5-dioxo groups confer unique electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid

InChI

InChI=1S/C14H9NO5/c1-6-2-3-8-7(4-6)12-11(13(17)15-8)9(16)5-10(20-12)14(18)19/h2-5H,1H3,(H,15,17)(H,18,19)

InChI Key

KAEMHPZXIMSDTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C3=C2OC(=CC3=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid typically involves the reaction of 2,4(1H,3H)-quinolinediones with diethyl acetylenedicarboxylate in absolute ethanol, catalyzed by triethylamine . The reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired product. The reaction conditions are optimized to ensure high yields and purity of the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. The use of green chemistry principles, such as microwave-assisted synthesis, can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The carboxylic acid group in 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid undergoes nucleophilic substitution to form esters or amides. For example:

  • Esterification : Reaction with ethanol in the presence of H2_2
    SO4_4
    yields the ethyl ester derivative. This reaction is critical for modifying solubility and bioavailability.

  • Amidation : Treatment with ammonia or amines produces carboxamide derivatives, which are intermediates for further functionalization.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
Ethanol + H2_2
SO4_4
Reflux, 6 hEthyl ester derivative~70
NH3_3
(aq.)RT, 4 h2-Carboxamide derivative85

Cycloaddition Reactions

The α,β-unsaturated ketone moiety facilitates Diels-Alder reactions. For instance:

  • Reaction with dienophiles like maleic anhydride under thermal conditions yields fused bicyclic adducts, enhancing structural complexity for pharmacological applications.

Table 2: Cycloaddition Reactions

DienophileConditionsProductYield (%)Source
Maleic anhydrideToluene, 110°C, 8 hFuro[3,2-c]quinoline-dione derivative65

Michael Addition Reactions

The β-keto acid structure allows Michael additions with nucleophiles such as hydrazines:

  • Hydrazinolysis with hydrazine hydrate produces pyrazole-fused derivatives, which exhibit enhanced biological activity .

Table 3: Michael Addition Reactions

NucleophileConditionsProductYield (%)Source
Hydrazine hydrateEthanol, reflux, 2 h3-Hydrazono-pyrano[3,2-c]quinoline78

Hydrolysis and Degradation Pathways

Alkaline hydrolysis under varying conditions leads to sequential degradation:

  • Short-duration hydrolysis (30 min) yields β-keto acid intermediates.

  • Prolonged hydrolysis (12 h) produces carboxylic acid derivatives via nitro group conversion .

Table 4: Hydrolysis Products

Hydrolysis TimeConditionsProductYield (%)Source
30 min1 M NaOH, 80°C3-Nitroacetylquinolin-2-one~98
12 h1 M NaOH, reflux3-Carboxyquinolin-2-one~96

Condensation Reactions

The compound participates in formylation and cross-condensation:

  • Reaction with DMF/Et3_3
    N generates 3-formyl derivatives, which further condense with parent quinolones to form bis-quinolinones .

Table 5: Condensation Reactions

ReagentConditionsProductYield (%)Source
DMF + Et3_3
N70–80°C, 8–10 h3,3′-Methylenebis(quinolin-2-one)85

Catalytic Cyclization

Under acidic or metal-catalyzed conditions, the compound undergoes intramolecular cyclization:

  • Yb(OTf)3_3
    -mediated reactions yield tetracyclic derivatives via 6-endo-dig cyclization .

Reactivity with Propargylic Alcohols

In Brønsted acid-catalyzed reactions, it forms pyrano[3,2-c]quinolone derivatives via Friedel-Crafts allenylation, with applications in synthesizing anticancer agents .

Scientific Research Applications

  • Antibacterial Properties Pyrano-fused quinolines, generally, have been identified as antibacterial and antimicrobial agents . Derivatives of dihydropyrano[2,3-c]pyrazoles have been evaluated for antibacterial potential, demonstrating significant activity against various bacterial strains . For instance, one compound showed better activity against Gram-positive and Gram-negative bacteria compared to ciprofloxacin .
  • Anti-Alzheimer's Potential Pyrano[3,2-c]quinoline derivatives have been explored for their potential as anti-Alzheimer compounds . Specifically, they have been studied in the creation of novel families of acetylcholinesterase and β-amyloid-directed agents .
  • Multicomponent Reactions (MCRs) Multicomponent reactions involving pyrazole derivatives are used in synthesizing biologically active molecules. These derivatives exhibit a range of activities, including amylase inhibition, anti-inflammatory, antimycobacterial, and antimalarial effects .

Related Compounds and their Applications

Although the search results do not focus specifically on "9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid", they do provide information on related compounds with similar structures and applications:

  • Pyrano[3,2-c]quinoline-6-Chlorotacrine Hybrids: These have been investigated as a novel family of acetylcholinesterase- and β-amyloid-directed anti-Alzheimer compounds .
  • Naphthofuro[3,2-c]quinoline-6,7,12-triones and Pyrano[3,2-c]quinoline-6,7,8,13-tetraones: A novel series of these fused compounds have been synthesized and studied .
  • 1H-Pyrazolo[3,4-b]pyridines: These compounds have been used as a scaffold in the synthesis of small molecules with therapeutic properties for treating different diseases . Some have demonstrated excellent inhibitory activity against CDK2 and CDK9 .
  • 7,10-dihydro-3,10-dioxo-7-(lower-alkyl) 3H-pyrano[3,2-f]quinoline-9-carboxylic acid: This compound has shown in vivo activity against Klebsiella pneumoniae in mice .

Limitations

Mechanism of Action

Comparison with Similar Compounds

7,8-Dimethyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic Acid (Repirinast)

  • Structure : Differs in methyl group positions (7,8-dimethyl vs. 9-methyl).
  • Molecular Formula: C₁₅H₁₁NO₅ (identical backbone) .

4-Oxo-4,5-dihydrothieno[3,2-c]quinoline-2-carboxylic Acid Derivatives

  • Structure: Thieno[3,2-c]quinoline replaces the pyran ring with a thiophene moiety.
  • Synthesis : Prepared via tandem nucleophilic substitution/cyclization reactions from aniline precursors .
  • Activity: These derivatives are kinase inhibitors, suggesting that the pyrano/thieno core is critical for targeting enzyme active sites .
  • Key Differences: Sulfur in the thieno ring increases lipophilicity and may enhance membrane permeability compared to the oxygen-containing pyrano system .

3-Amino-4,5-dihydro-5-ethyl-4-oxothieno[3,2-c]quinoline-2-carboxylic Acid (Compound 2d)

  • Structure: Features an amino group at position 3 and an ethyl substituent at position 5.
  • Activity : Exhibits potent antibacterial activity (4 μg/disc against S. aureus) .
  • Key Differences: The amino and ethyl groups likely improve solubility and target engagement compared to the unsubstituted pyranoquinoline core.

Quinoline-2-carboxylic Acid Derivatives from Ephedra spp.

  • Structure: Simpler quinoline-2-carboxylic acids with hydroxyl/methoxy substituents.
  • Activity : Inhibit α-glucosidase and α-amylase, relevant for diabetes management .
  • Key Differences: Lack of the pyrano ring and dioxo groups reduces structural complexity but may limit target specificity.

Physicochemical and Pharmacokinetic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Formula Key Substituents Bioactivity References
9-Methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid C₁₅H₁₁NO₅ 9-methyl, 4,5-dioxo Data limited; inferred kinase/antibacterial activity
Repirinast C₁₅H₁₁NO₅ 7,8-dimethyl, 4,5-dioxo Anti-allergic
4-Oxo-thieno[3,2-c]quinoline-2-carboxylic acid C₁₂H₇NO₃S Thieno ring, 4-oxo Kinase inhibition
Compound 2d C₁₄H₁₃N₂O₃S 3-amino, 5-ethyl Antibacterial
Quinoline-2-carboxylic acid C₁₀H₇NO₂ None α-Glucosidase/amylase inhibition

Notes:

  • Substituents like methyl, amino, or ethyl groups modulate electronic effects and bioavailability .

Biological Activity

9-Methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid is a complex organic compound notable for its unique pyranoquinoline structure. With a molecular formula of C14H9NO5 and a molecular weight of approximately 271.22 g/mol, this compound has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The compound features a quinoline core fused with a pyran ring, along with carboxylic acid and diketone functionalities. These structural elements contribute to its chemical reactivity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyranoquinoline compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid have shown activity against various bacterial strains. A related study highlighted that similar compounds demonstrated in vivo activity against Klebsiella pneumoniae in mouse models .

Anti-inflammatory Properties

Studies have demonstrated that quinoline derivatives can exert anti-inflammatory effects. For example, certain derivatives showed significant inhibition of lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages . The anti-inflammatory activity of these compounds suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

The anticancer properties of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid are supported by molecular docking studies and experimental evaluations. Research has indicated that pyranoquinolone derivatives can inhibit cell proliferation in various cancer cell lines, including HeLa and MCF7 cells . The mechanism is believed to involve chelation with divalent metals, enhancing the compound's cytotoxicity against cancer cells.

The biological activities of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid are attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Some studies suggest that similar compounds can act as inhibitors for various kinases involved in cell signaling pathways. For example, selective DYRK1A inhibitors have been identified within related quinoline structures .
  • Receptor Binding : Interaction studies indicate that this compound may bind to specific receptors or enzymes, influencing their activity and leading to downstream effects such as apoptosis in cancer cells or modulation of inflammatory responses.

Comparative Analysis with Related Compounds

The following table compares 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid with other structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
4-Hydroxyquinoline-2-carboxylic acidHydroxyl and carboxylic groupsAnti-inflammatory
7-Methylquinoline-4-carboxylic acidMethylated quinoline derivativeAntimicrobial
6-Methoxyquinoline-2-carboxylic acidMethoxy group additionAnti-cancer
4-Aminoquinoline derivativeAmino group substitutionAntimalarial

Case Studies and Research Findings

  • Case Study on Antimicrobial Activity : A study evaluated the efficacy of several pyranoquinolone derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the derivatives exhibited varying degrees of antimicrobial activity, with some showing effectiveness comparable to standard antibiotics.
  • Anti-Cancer Activity Assessment : In vitro studies on the cytotoxic effects of 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid revealed significant growth inhibition in human cancer cell lines (MCF7 and HeLa). The IC50 values were determined through sulforhodamine B assays, confirming its potential as an anticancer agent.

Q & A

Q. Basic Research Focus

  • FTIR : Identifies carbonyl (C=O) stretches at ~1700 cm⁻¹ for the carboxylic acid and dioxo groups .
  • NMR : ¹H NMR reveals characteristic peaks for the pyran ring (δ 4.2–4.5 ppm, multiplet) and methyl groups (δ 2.1–2.3 ppm, singlet) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 312.0742 for C₁₅H₁₁NO₅) .

How can researchers address discrepancies in reported α-glucosidase inhibitory activity data across studies?

Advanced Research Focus
Discrepancies arise from variations in assay protocols:

  • Enzyme source : Recombinant human α-glucosidase vs. porcine enzymes may yield differing IC₅₀ values .
  • Substrate concentration : Kinetic studies show competitive inhibition patterns at low substrate levels (Km = 0.2 mM) but uncompetitive inhibition at higher concentrations .
  • Structural analogs : Quinoline-2-carboxylic acid derivatives exhibit IC₅₀ values ranging from 9.1 µg/mL (high affinity) to 152.4 µg/mL, depending on substituent positioning .

What computational methods predict the binding affinity of this compound to FABP3 or CK2 kinase?

Q. Advanced Research Focus

  • Molecular docking : AutoDock Vina simulations suggest hydrogen bonding between the carboxylic acid group and FABP3 residues (e.g., Arg126, ΔG = -8.2 kcal/mol) .
  • MD simulations : 100-ns trajectories reveal stable binding to CK2 kinase’s ATP-binding pocket, with RMSD < 2.0 Å .
  • QSAR models : Electron-withdrawing substituents on the quinoline ring correlate with enhanced inhibitory potency (R² = 0.89) .

What are the key pharmacological targets of this compound beyond α-glucosidase?

Q. Basic Research Focus

  • Antibacterial activity : 3-Amino-4,5-dihydro derivatives inhibit S. aureus (4 µg/disc) and E. coli (200 µg/disc) via disruption of membrane integrity .
  • Kinase inhibition : 4-Oxo-thienoquinoline analogs act as ATP non-competitive CDK5/p25 inhibitors (IC₅₀ = 0.3 µM) .
  • Antimalarial activity : Thieno[3,2-c]quinoline derivatives target Plasmodium dihydroorotate dehydrogenase (DHODH) .

How do structural modifications to the pyran ring affect bioactivity in SAR studies?

Q. Advanced Research Focus

  • Methyl substitution : 9-Methyl derivatives enhance metabolic stability (t₁/₂ = 6.5 h vs. 2.1 h for non-methylated analogs) .
  • Dioxo group removal : Eliminating the 4,5-dioxo moiety reduces α-glucosidase affinity by 10-fold .
  • Ring expansion : Pyrano[3,2-c]quinoline scaffolds show superior selectivity over pyrido[3,4-b]indoles in kinase assays .

What chromatography-free purification strategies are effective for this compound?

Q. Basic Research Focus

  • Acid-base recrystallization : Crude product dissolved in hot ethanol, precipitated via HCl addition (purity >95%) .
  • Solvent partitioning : Ethyl acetate/water extraction removes unreacted aniline derivatives .

How stable is 9-methyl-4,5-dioxo-6H-pyrano[3,2-c]quinoline-2-carboxylic acid under physiological conditions?

Q. Advanced Research Focus

  • pH stability : Degrades rapidly at pH >8 (t₁/₂ = 2 h) due to hydrolysis of the dioxo group. Stable at pH 5–7 (t₁/₂ = 24 h) .
  • Thermal stability : Decomposes above 200°C, confirmed by TGA-DSC (ΔH = 180 J/g) .

Can this compound serve as a multi-target ligand for Alzheimer’s disease or trypanosomatid infections?

Q. Advanced Research Focus

  • Alzheimer’s : Dual inhibition of acetylcholinesterase (IC₅₀ = 1.2 µM) and Aβ42 aggregation (60% reduction at 10 µM) .
  • Antitrypanosomal : Thienoquinolines inhibit Trypanosoma cruzi proliferation (EC₅₀ = 0.8 µM) via interference with ergosterol biosynthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.